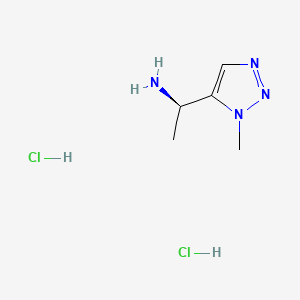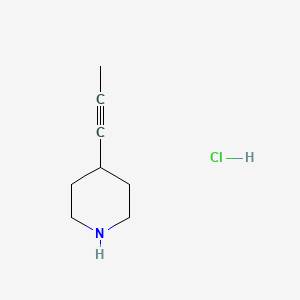
4-(Prop-1-yn-1-yl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Prop-1-yn-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a propynyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-yn-1-yl)piperidine hydrochloride typically involves the alkylation of piperidine with a propynyl halide. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Prop-1-yn-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propynyl group to a propyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyl-substituted piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Prop-1-yn-1-yl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(Prop-1-yn-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The propynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the piperidine ring can interact with various receptors, modulating their activity and leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Prop-2-yn-1-yl)piperidine hydrochloride
- 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
Uniqueness
4-(Prop-1-yn-1-yl)piperidine hydrochloride is unique due to the specific positioning of the propynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H14ClN |
|---|---|
Molekulargewicht |
159.65 g/mol |
IUPAC-Name |
4-prop-1-ynylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-3-8-4-6-9-7-5-8;/h8-9H,4-7H2,1H3;1H |
InChI-Schlüssel |
VVKVHIFOLTUAMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1CCNCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


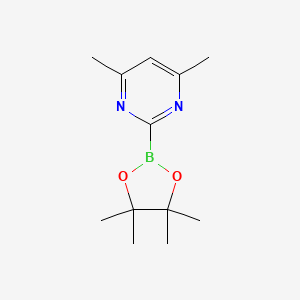
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
![[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)
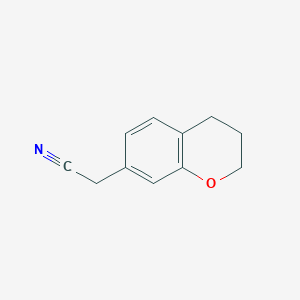
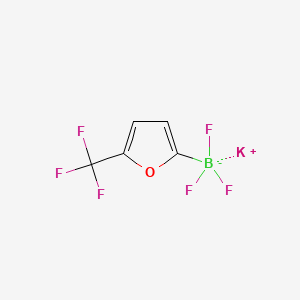


![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
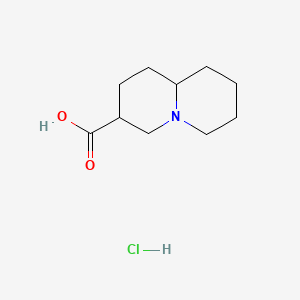
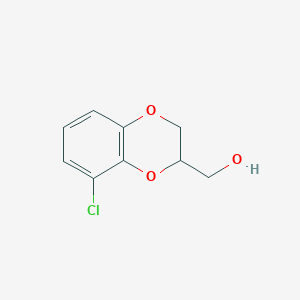

![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
